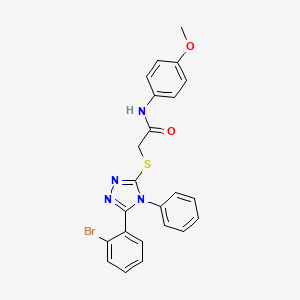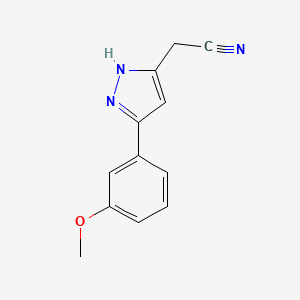![molecular formula C12H14N4O B11772625 2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11772625.png)
2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves several steps:
Cyclization: The initial step involves the cyclization of pyrrole and pyrazine rings.
Ring Annulation: This step involves the formation of additional rings to enhance the stability and activity of the compound.
Cycloaddition: This method is used to introduce various functional groups into the compound.
Direct C-H Arylation: This step involves the direct arylation of the compound to introduce aryl groups.
Chemical Reactions Analysis
2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Cyclization: This reaction involves the formation of a ring structure within the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for cyclization and substitution reactions. The major products formed from these reactions include various derivatives of the original compound with enhanced biological activities .
Scientific Research Applications
2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is used in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is unique due to its specific structure and biological activities. Similar compounds include:
2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: This compound has similar biological activities but lacks the ethyl group.
2-Phenoxy-5H-pyrrolo[2,3-b]pyrazine: This compound has a phenoxy group instead of the cyclopropyl group, leading to different biological activities.
These similar compounds highlight the importance of specific functional groups in determining the biological activities of pyrrolopyrazine derivatives.
Properties
Molecular Formula |
C12H14N4O |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C12H14N4O/c1-2-13-12(17)8-5-14-11-10(8)16-9(6-15-11)7-3-4-7/h5-7H,2-4H2,1H3,(H,13,17)(H,14,15) |
InChI Key |
JYUFPGIYXHTZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CNC2=NC=C(N=C12)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


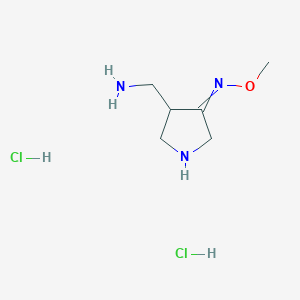


![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-ol](/img/structure/B11772556.png)
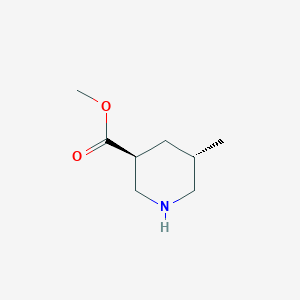
![8-(Bicyclo[3.1.0]hexan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11772567.png)

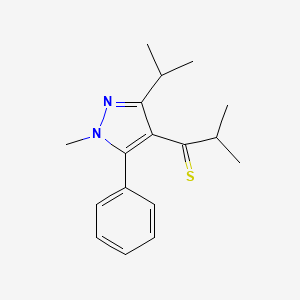
![2-(Difluoromethoxy)-6-ethoxybenzo[d]oxazole](/img/structure/B11772576.png)
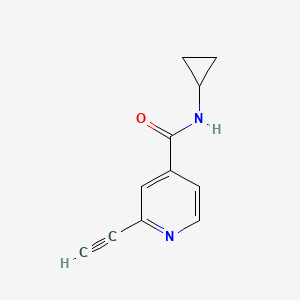
![3-Methyl-6,6A-dihydro-3AH-cyclopenta[D]isoxazol-5(4H)-one](/img/structure/B11772582.png)
